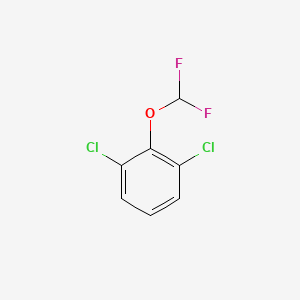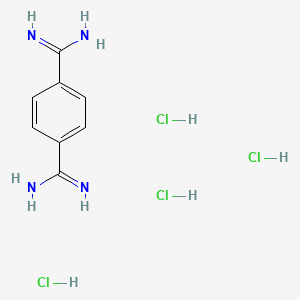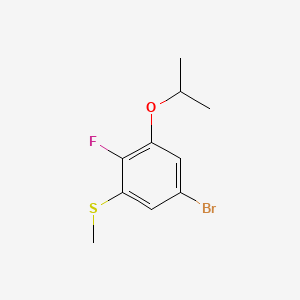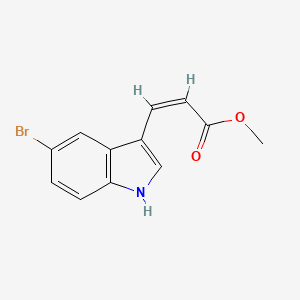
(Z)-Methyl 3-(5-bromo-1H-indol-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety and an acrylate ester group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Acrylate Ester: The brominated indole is then reacted with methyl acrylate under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents, leading to different functionalized derivatives.
Polymerization: The acrylate group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group in place of the bromine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The bromine atom and acrylate group may enhance these interactions by providing additional binding sites or reactive functionalities.
類似化合物との比較
Similar Compounds
Methyl (Z)-3-(5-Chloro-3-indolyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (Z)-3-(5-Fluoro-3-indolyl)acrylate: Similar structure but with a fluorine atom instead of bromine.
Methyl (Z)-3-(5-Iodo-3-indolyl)acrylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding interactions and reactivity patterns.
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
methyl (Z)-3-(5-bromo-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h2-7,14H,1H3/b5-2- |
InChIキー |
YSTHODXDTTXAPG-DJWKRKHSSA-N |
異性体SMILES |
COC(=O)/C=C\C1=CNC2=C1C=C(C=C2)Br |
正規SMILES |
COC(=O)C=CC1=CNC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


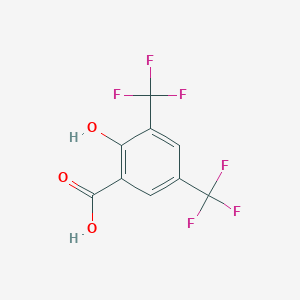

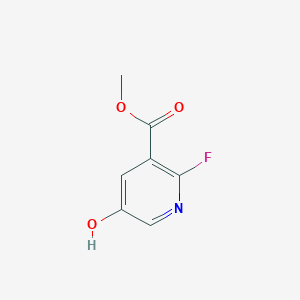
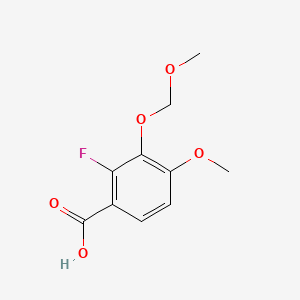
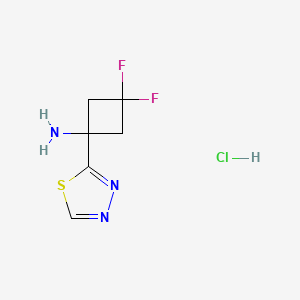
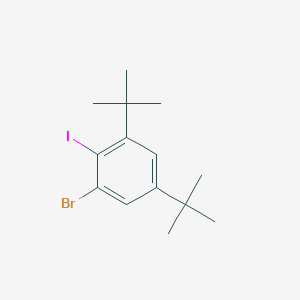
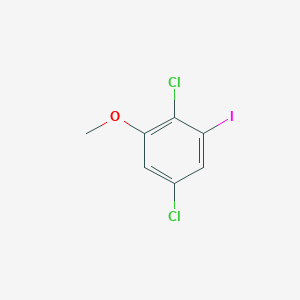

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
